molecular formula C18H11ClN2OS B5762987 2-{[(5-chloro-8-quinolinyl)amino]methylene}-1-benzothiophen-3(2H)-one

2-{[(5-chloro-8-quinolinyl)amino]methylene}-1-benzothiophen-3(2H)-one

Cat. No. B5762987
M. Wt: 338.8 g/mol
InChI Key: OKHXNLHCWGFWRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(5-chloro-8-quinolinyl)amino]methylene}-1-benzothiophen-3(2H)-one is a compound that belongs to the group of quinoline derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-{[(5-chloro-8-quinolinyl)amino]methylene}-1-benzothiophen-3(2H)-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation, cancer cell growth, and microbial infections. It may also interact with certain receptors in the brain that are involved in memory and cognitive function.
Biochemical and Physiological Effects:
2-{[(5-chloro-8-quinolinyl)amino]methylene}-1-benzothiophen-3(2H)-one has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to have anti-microbial effects by disrupting the cell membrane of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{[(5-chloro-8-quinolinyl)amino]methylene}-1-benzothiophen-3(2H)-one in lab experiments is its broad range of potential applications. It has been studied for its potential use in the treatment of several diseases and disorders, making it a versatile compound for researchers to work with. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 2-{[(5-chloro-8-quinolinyl)amino]methylene}-1-benzothiophen-3(2H)-one. One direction is to further investigate its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Another direction is to explore its potential use in combination with other compounds for the treatment of cancer. Additionally, more research is needed to fully understand its mechanism of action and to develop more effective synthesis methods for this compound.
In conclusion, 2-{[(5-chloro-8-quinolinyl)amino]methylene}-1-benzothiophen-3(2H)-one is a versatile compound that has potential applications in medicinal chemistry for the treatment of several diseases and disorders. Its anti-inflammatory, anti-cancer, and anti-microbial properties make it a valuable compound for scientific research. However, further research is needed to fully understand its mechanism of action and to develop more effective synthesis methods for this compound.

Synthesis Methods

The synthesis of 2-{[(5-chloro-8-quinolinyl)amino]methylene}-1-benzothiophen-3(2H)-one involves the reaction of 5-chloro-8-quinolinecarboxaldehyde and 2-acetylthiophene in the presence of a base catalyst. The resulting product is a yellow crystalline solid that can be purified by recrystallization.

Scientific Research Applications

2-{[(5-chloro-8-quinolinyl)amino]methylene}-1-benzothiophen-3(2H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

2-[(5-chloroquinolin-8-yl)iminomethyl]-1-benzothiophen-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2OS/c19-13-7-8-14(17-11(13)5-3-9-20-17)21-10-16-18(22)12-4-1-2-6-15(12)23-16/h1-10,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHXNLHCWGFWRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C=NC3=C4C(=C(C=C3)Cl)C=CC=N4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Chloroquinolin-8-yl)iminomethyl]-1-benzothiophen-3-ol

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